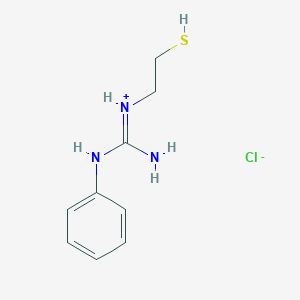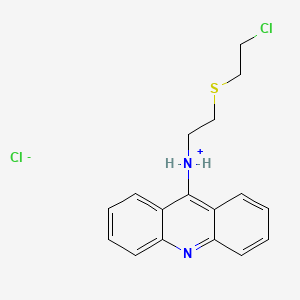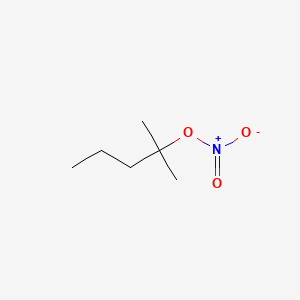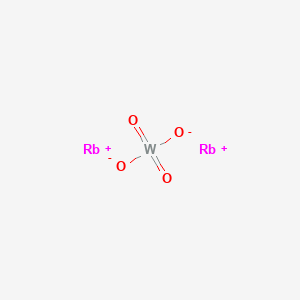![molecular formula C14H22Cl2N2O2 B13731641 2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride CAS No. 20224-21-9](/img/structure/B13731641.png)
2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is a heterocyclic organic compound with the molecular formula C14H22Cl2N2O2 and a molecular weight of 321.243 g/mol . It is also known by several synonyms, including 3-chloro-4-methylcarbanilic acid 2-(diethylamino)ethyl ester hydrochloride . This compound is primarily used for experimental and research purposes .
Preparation Methods
The synthesis of 2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves the reaction of 3-chloro-4-methylcarbanilic acid with diethylaminoethyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the aromatic ring.
Oxidation and Reduction:
Scientific Research Applications
2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride can be compared with other similar compounds, such as:
- 3-chloro-4-methylcarbanilic acid 2-(diethylamino)ethyl ester hydrochloride
- 2-(diethylamino)ethyl 3-chloro-4-methylcarbanilate hydrochloride
- Carbanilic acid, 3-chloro-4-methyl-, 2-(diethylamino)ethyl ester, hydrochloride
These compounds share similar structural features but may differ in their chemical properties and applications .
Properties
CAS No. |
20224-21-9 |
|---|---|
Molecular Formula |
C14H22Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)8-9-19-14(18)16-12-7-6-11(3)13(15)10-12;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H |
InChI Key |
LKRGGNKEAMKFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)NC1=CC(=C(C=C1)C)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)



![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)

